1-(3-Methylphenyl)-1-phenylmethanamine
Description
Significance as an Amine Compound in Advanced Organic Synthesis
Amines are fundamental building blocks in organic chemistry, prized for their nucleophilicity and basicity, which allows them to participate in a wide array of chemical transformations. The diarylmethanamine scaffold, in particular, is a privileged structure in medicinal chemistry. The presence of two aryl groups provides a rigid framework that can be strategically modified to interact with biological targets. The specific substitution pattern, such as the methyl group at the 3-position of one phenyl ring in 1-(3-Methylphenyl)-1-phenylmethanamine, allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing molecular interactions in drug design and catalysis.
The development of new synthetic methods for diarylmethylamines is an active area of research, underscoring their importance. nih.gov Modern synthetic strategies focus on achieving high efficiency, selectivity, and sustainability.
Role as a Key Synthetic Intermediate and Building Block for Complex Molecules
A synthetic intermediate is a molecule that is a stepping stone in the synthesis of a more complex target molecule. mlunias.com this compound serves as a valuable intermediate for introducing the (3-methylphenyl)(phenyl)methyl motif into larger structures. Its primary amine functionality is a handle for various chemical modifications, including acylation, alkylation, and participation in multicomponent reactions. nih.gov
For instance, diarylamine scaffolds are used to construct carboxamide derivatives with potential biological activities. frontiersin.org While a direct synthesis using this compound is not explicitly detailed in the provided search results, the general synthetic routes for analogous compounds often involve the coupling of a diarylamine unit with other molecular fragments. One common transformation is the reaction of an amine with an isocyanate to form a urea (B33335) derivative, a functional group present in many pharmaceuticals.
The table below illustrates a general reaction scheme where a diarylmethanamine could be utilized as a building block.
| Reactant A | Reactant B | Reaction Type | Product Class |
| This compound | Acyl Chloride | Acylation | Amide |
| This compound | Aldehyde/Ketone | Reductive Amination | Secondary/Tertiary Amine |
| This compound | Isocyanate | Nucleophilic Addition | Urea |
These reactions highlight the versatility of this compound as a precursor to a range of more complex molecules with potential applications in materials science and pharmaceutical development. For example, the synthesis of N,N'-bis(3-methylphenyl)-N,N'-diphenyl benzidine, a compound used in organic electronics, involves the coupling of 3-methyldiphenylamine, showcasing how related structural motifs are assembled. google.com
Overview of Current and Future Research Trajectories in Amine Chemistry
Research in amine chemistry is continually evolving, driven by the demand for novel compounds with specific functions and more efficient and environmentally benign synthetic methods.
Key Research Trends:
Asymmetric Synthesis: A major focus is the development of catalytic asymmetric methods to produce enantiomerically pure chiral amines. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of diarylmethylamines is of paramount importance.
Catalysis: Amines and their derivatives are widely used as ligands for transition metal catalysts and as organocatalysts themselves. Research is ongoing to design new amine-based catalysts that can promote reactions with high selectivity and efficiency.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a complex product, are a powerful tool for building molecular diversity. nih.gov The development of new MCRs involving amines like this compound is a promising avenue for the rapid synthesis of compound libraries for drug discovery.
Green Chemistry: There is a growing emphasis on developing greener synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. This includes the use of biocatalysis and flow chemistry for amine synthesis.
Future research will likely focus on expanding the toolbox of reactions for the functionalization of amines, discovering novel applications for these compounds in catalysis and materials science, and integrating computational methods to design and predict the properties of new amine-containing molecules.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWNHQOJUELFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 3 Methylphenyl 1 Phenylmethanamine and Analogues
Established Synthetic Pathways for Substituted Methanamines
Reductive amination stands as a prominent and versatile method for the synthesis of substituted methanamines. rsc.orgfishersci.ca This reaction typically involves the condensation of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. fishersci.ca For the synthesis of 1-(3-methylphenyl)-1-phenylmethanamine, a logical precursor is 3-methylbenzophenone (B1359932).
One classic approach to reductive amination is the Leuckart reaction , which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. wikipedia.org This one-pot reaction is driven by heating the carbonyl compound with the reagent. wikipedia.org The mechanism with ammonium formate involves the initial formation of an iminium ion, which is subsequently reduced by formate. wikipedia.org
Table 1: Key Aspects of the Leuckart Reaction for Amine Synthesis
| Feature | Description |
| Carbonyl Substrate | Aldehydes or Ketones (e.g., 3-methylbenzophenone) |
| Nitrogen Source | Ammonium formate or formamide |
| Reducing Agent | Formic acid (from ammonium formate) or formamide |
| Key Intermediate | Iminium ion or N-formyl derivative |
| Reaction Conditions | High temperatures (typically 120-190°C) |
Modern variations of reductive amination often employ milder and more selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), in conjunction with a separate nitrogen source like ammonia. rsc.orgscispace.com These methods generally offer higher yields and greater functional group tolerance compared to the classical Leuckart reaction. scispace.com
Approaches for Stereoselective Synthesis and Enantiomeric Resolution
As this compound possesses a chiral center, the separation of its enantiomers is crucial for applications where stereoisomeric purity is required.
Chemical Cleavage and Resolution Techniques for Optically Pure Enantiomers
The most common method for resolving a racemic mixture of a chiral amine is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. researchgate.net The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.netmdpi.com
Commonly used chiral resolving agents for amines include:
L-(+)-Tartaric acid wpmucdn.com
D-(-)-Tartaric acid
(R)-(-)-Mandelic acid
(S)-(+)-Mandelic acid
(+)-Camphor-10-sulfonic acid sciencemadness.org
The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. wikipedia.org Upon cooling or concentration, the less soluble diastereomeric salt will preferentially crystallize. wikipedia.org After separation by filtration, the optically pure amine can be recovered by treatment with a base to neutralize the acid. wikipedia.orgwpmucdn.com The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.
Table 2: General Steps for Diastereomeric Salt Resolution of a Racemic Amine
| Step | Procedure | Purpose |
| 1 | Reaction with a chiral acid | Formation of a mixture of diastereomeric salts |
| 2 | Fractional crystallization | Separation of the less soluble diastereomer |
| 3 | Filtration | Isolation of the crystalline diastereomeric salt |
| 4 | Basification | Liberation of the enantiomerically enriched amine |
| 5 | Extraction and Isolation | Purification of the optically pure amine |
Investigation of Enantiomer Separation and Characterization Methods
Beyond classical resolution, enzymatic kinetic resolution represents a powerful alternative for obtaining enantiomerically pure amines. This method utilizes enzymes, often lipases, that selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
Characterization of the enantiomeric purity is typically achieved using chiral high-performance liquid chromatography (chiral HPLC) or by nuclear magnetic resonance (NMR) spectroscopy after derivatization with a chiral auxiliary, such as Mosher's acid. The optical rotation of the separated enantiomers is measured using a polarimeter and is a key indicator of enantiomeric purity. wpmucdn.com
Synthesis of Related Phenylmethanamine Derivatives and Analogues
The synthetic methodologies applied to this compound can be extended to a wide range of analogues.
Condensation Reactions for Schiff Base Formation utilizing Phenylmethanamine Derivatives
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. wpmucdn.com These compounds are valuable intermediates in organic synthesis and can be readily reduced to form secondary amines. For instance, the reaction of 3-methylaniline with benzaldehyde (B42025) would yield N-(3-methylphenyl)-1-phenylmethanimine. googleapis.com
A typical procedure involves refluxing equimolar amounts of the amine and aldehyde in a solvent such as ethanol, often with a catalytic amount of acid. wpmucdn.com The formation of the Schiff base is confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, which shows a characteristic C=N stretching frequency.
Table 3: Spectroscopic Data for a Representative Schiff Base
| Compound | Method | Characteristic Peak |
| N-benzylideneaniline | IR | ~1625 cm⁻¹ (C=N stretch) |
The resulting Schiff base can then be reduced to the corresponding secondary amine, N-benzyl-3-methylaniline, using a reducing agent like sodium borohydride.
Reductive Amination Strategies in Benzhydrylpiperidin-4-amine Synthesis
Reductive amination is also a key strategy for the synthesis of more complex analogues, such as those incorporating a piperidine (B6355638) ring. For example, the synthesis of N-benzhydryl-substituted piperidin-4-amines can be achieved through the reductive amination of a suitable piperidone with a benzhydrylamine or by reacting benzhydrylamine with a protected 4-aminopiperidine (B84694) derivative.
A general approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For instance, the synthesis of N-benzhydryl-4-aminopiperidine could be envisioned via the reductive amination of benzophenone (B1666685) with 4-aminopiperidine. The choice of reducing agent and reaction conditions would be critical to favor the desired product and minimize side reactions.
Amide Coupling and Cyclization Approaches in Related Heterocyclic Synthesis
While not a direct route to this compound, amide coupling and subsequent cyclization reactions are powerful strategies for synthesizing complex heterocyclic structures that can be considered related analogues or precursors. These methods often involve the formation of an amide bond, which then participates in an intramolecular reaction to build a new ring system.
One prominent example is the synthesis of N-acyl anthranilamides from anilides and isocyanates, which can then undergo cyclodehydration to form quinazolinones. nih.gov Rhodium(III)-catalyzed C-H activation has been shown to facilitate the coupling of anilides with isocyanates, providing a direct route to these important heterocyclic motifs. nih.gov Similarly, enamides can be coupled with isocyanates to produce enamine amides, which are precursors to pyrimidin-4-ones. nih.gov The reaction conditions can be tuned to achieve both the initial coupling and the subsequent cyclization in a single step by increasing the temperature. nih.gov
Another relevant strategy involves the intramolecular cyclization of N-aryl amides to generate 3-amino oxindoles. rsc.org This approach proceeds through the formation of a 2-azaallyl anion, which attacks the aryl ring intramolecularly. rsc.org This method is notable for avoiding the use of transition metal catalysts. rsc.org Such heterocyclic scaffolds are of significant interest in medicinal chemistry.
These cyclization strategies highlight the versatility of the amide group as a key functional handle in building complex molecular architectures. The principles of intramolecular reactions guided by a pre-formed amide bond can be conceptually extended to the design of novel synthetic routes toward constrained analogues of diarylmethanamines.
| Reaction Type | Starting Materials | Key Intermediate/Product | Final Heterocycle | Catalyst/Conditions |
| Amidation/Cyclodehydration | Anilide, Isocyanate | N-Acyl anthranilamide | Quinazolinone | CpRh(MeCN)₃₂ |
| Amidation/Cyclodehydration | Enamide, Isocyanate | Enamine amide | Pyrimidin-4-one | CpRh(MeCN)₃₂, High Temp. |
| Intramolecular Cyclization | N-Aryl Amide | 2-Azaallyl anion | 3-Amino oxindole | Base (Metal-free) |
Application of Grignard Reagents in Methanamine Derivative Synthesis
Grignard reagents are highly valuable organometallic compounds for forming new carbon-carbon bonds, making them central to the synthesis of the carbon skeleton of this compound and its derivatives. wikipedia.org A Grignard reagent has the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. libretexts.org The polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, allowing it to attack electrophilic centers like carbonyl carbons. libretexts.orgleah4sci.com
A common strategy for synthesizing diarylmethanamine derivatives involves the reaction of a Grignard reagent with a carbonyl compound. For the synthesis of this compound, one could envision two primary Grignard-based routes to the key intermediate, (3-methylphenyl)(phenyl)methanone:
Route A: Phenylmagnesium bromide (a Grignard reagent) reacts with 3-methylbenzoyl chloride (an acyl chloride).
Route B: 3-Methylphenylmagnesium bromide reacts with benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.
The resulting ketone, (3-methylphenyl)(phenyl)methanone, serves as a direct precursor to the target amine. This transformation is typically achieved through reductive amination. In this process, the ketone reacts with an ammonia source (like ammonia or ammonium chloride) to form an imine intermediate, which is then reduced in situ to the final amine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation.
The versatility of Grignard reagents allows for the synthesis of a wide array of analogues by simply varying the starting aryl halide and the carbonyl compound. leah4sci.com For example, using different substituted phenylmagnesium bromides or benzaldehydes would lead to a variety of substituted diarylmethanamine derivatives.
| Step | Reactant 1 | Reactant 2 | Intermediate Product | Final Product |
| 1 (C-C Bond Formation) | Phenylmagnesium bromide | 3-Methylbenzaldehyde | (3-Methylphenyl)(phenyl)methanol | - |
| 2 (Oxidation) | (3-Methylphenyl)(phenyl)methanol | Oxidizing Agent (e.g., PCC) | (3-Methylphenyl)(phenyl)methanone | - |
| 3 (Reductive Amination) | (3-Methylphenyl)(phenyl)methanone | NH₃, Reducing Agent (e.g., NaBH₄) | - | This compound |
Functional Group Interconversions and Modifications in Analogues
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach is crucial for synthesizing analogues of a target molecule like this compound, where modifications to the aryl rings or the amine itself are desired. Starting from a common intermediate, FGI allows for the efficient generation of a library of related compounds.
Key FGI transformations relevant to the synthesis of methanamine analogues include:
Conversion of Alcohols: A diarylmethanol intermediate, readily prepared via a Grignard reaction, can be converted into various other functional groups. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a chloride or bromide, respectively. vanderbilt.edu These halides are excellent leaving groups for subsequent nucleophilic substitution reactions to introduce azides, nitriles, or other functionalities. vanderbilt.eduub.edu
Reduction of Carbonyls and Derivatives: The amine functional group can be installed through the reduction of several precursors.
Nitriles: A diarylacetonitrile can be reduced to the corresponding primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu
Azides: Diarylmethyl azides, prepared from the corresponding halides, can be smoothly reduced to primary amines using reagents such as H₂, Pd/C, or LiAlH₄. vanderbilt.edu This is known as the Staudinger reaction when triphenylphosphine (B44618) is used, followed by hydrolysis.
Oximes: The ketone intermediate can be converted to an oxime by reacting with hydroxylamine. Subsequent reduction of the oxime yields the primary amine. vanderbilt.edu
Modifications of the Amine: The primary amine of this compound can be further modified. For example, it can be alkylated to form secondary or tertiary amines, or acylated to form amides.
These FGI strategies provide immense flexibility in synthetic design, enabling the exploration of structure-activity relationships by systematically modifying the functional groups on a core molecular scaffold.
| Initial Functional Group | Reagent(s) | Resulting Functional Group | Potential Use |
| Alcohol (-OH) | SOCl₂ or PBr₃ | Halide (-Cl, -Br) | Precursor for nucleophilic substitution |
| Halide (-X) | NaN₃ | Azide (-N₃) | Precursor to amine via reduction |
| Halide (-X) | KCN | Nitrile (-CN) | Precursor to amine via reduction |
| Ketone (=O) | H₂NOH | Oxime (=NOH) | Precursor to amine via reduction |
| Azide (-N₃) | H₂, Pd/C or LiAlH₄ | Amine (-NH₂) | Final product formation |
| Nitrile (-CN) | LiAlH₄ or H₂, Catalyst | Amine (-CH₂NH₂) | Analogue synthesis |
Chemical Reactivity and Transformation Studies of 1 3 Methylphenyl 1 Phenylmethanamine
General Reaction Profiles of Secondary Amines
As a secondary amine, 1-(3-Methylphenyl)-1-phenylmethanamine exhibits reactivity typical of this functional group. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule. Key reactions include:
Alkylation and Acylation: The nitrogen atom can be readily alkylated or acylated. Alkylation with alkyl halides can lead to the formation of tertiary amines and subsequently quaternary ammonium (B1175870) salts. Acylation with acyl chlorides or anhydrides yields the corresponding amides.
Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates.
Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base produces stable sulfonamide derivatives. This reaction is often used for the protection of the amine group or for analytical purposes.
Basicity and Salt Formation: Like other amines, this compound is basic and readily forms salts with acids. This property is often exploited in purification and handling of the compound.
The reactivity of secondary amines can be influenced by steric hindrance around the nitrogen atom. In the case of this compound, the two bulky aryl groups can modulate the accessibility of the nitrogen lone pair, potentially affecting reaction rates compared to less hindered secondary amines.
Oxidation Pathways and Resulting Chemical Species
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of a benzylic hydrogen atom makes this position susceptible to oxidation.
One documented oxidation pathway for this compound involves the use of strong oxidizing agents like potassium permanganate. This reaction can lead to the formation of the corresponding imine, N-(3-methylphenyl)-1-phenylmethanimine, through the removal of two hydrogen atoms. Further oxidation under harsh conditions could potentially lead to cleavage of the C-N bond and formation of nitriles.
Another potential oxidation product, based on the general reactivity of secondary amines, is the corresponding nitroxide radical. This transformation is typically achieved using milder oxidizing agents. Tertiary amines are known to be oxidized to amine oxides by reagents such as hydrogen peroxide or peroxycarboxylic acids libretexts.org. While less common for secondary amines, under specific conditions, similar N-oxidation could occur.
Electrochemical oxidation of structurally similar amines, such as N,N-dicyclohexylmethylamine, has been shown to proceed via the formation of a radical cation, which can then deprotonate to form a radical at the α-carbon mdpi.com. A similar mechanism could be envisioned for this compound, leading to intermediates that could dimerize or react further.
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Potassium Permanganate | Imine, Nitrile | Benzylic C-H and N-H oxidation |
| Hydrogen Peroxide / Peroxy acids | Amine Oxide / Hydroxylamine derivatives | N-Oxidation |
| Electrochemical Oxidation | Dimerized products, Imines | Radical cation formation and subsequent reactions |
Derivatization Reactions for Modulation of Chemical Functionality
Derivatization of this compound is a key strategy for modifying its chemical and physical properties, often for analytical purposes or to create new molecular entities with altered biological activities. Common derivatization reactions target the reactive N-H bond.
Acylation: Reaction with acyl chlorides or anhydrides is a straightforward method to form stable amide derivatives. The choice of the acylating agent can introduce a wide variety of functional groups, thereby modulating properties such as polarity, volatility, and spectroscopic characteristics. For instance, derivatization with reagents containing chromophores or fluorophores can enhance detection in chromatographic techniques. The use of 2-nitrophenylhydrazine (B1229437) has been reported for the derivatization of acyl chlorides, forming products with strong UV absorbance, a principle that can be adapted for the analysis of the amine by first converting it to a reactive derivative nih.govgoogle.comresearchgate.net.
Reaction with Isocyanates: Secondary amines readily react with isocyanates to form ureas. This reaction is typically rapid and proceeds under mild conditions. The resulting urea (B33335) derivatives are often stable, crystalline solids, which can be useful for characterization. The derivatization of diisocyanates with amines like benzylamine (B48309) and dibutylamine (B89481) to form stable urea derivatives for HPLC analysis is a well-established method and provides a strong analogy for the potential derivatization of this compound with various isocyanates nih.govgoogle.comresearchgate.netepa.govnih.gov.
| Derivatizing Reagent Class | Functional Group Introduced | Resulting Product Class | Purpose of Derivatization |
| Acyl Chlorides | Acyl group | Amide | Enhance stability, alter chromatographic properties, introduce detectable tags |
| Isocyanates | Carbamoyl group | Urea | Create stable derivatives for characterization and analysis |
| Sulfonyl Chlorides | Sulfonyl group | Sulfonamide | Protection of the amine group, formation of stable derivatives |
Exploration of Novel Reaction Mechanisms and Catalytic Transformations
The diarylmethylamine scaffold of this compound makes it a relevant substrate for modern catalytic transformations, particularly those involving C-H bond activation and the formation of new carbon-carbon and carbon-nitrogen bonds.
Catalytic C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. For diarylmethylamines, the benzylic C-H bond is a prime target for such transformations. Palladium-catalyzed enantioselective C-H iodination has been developed for the synthesis of chiral diarylmethylamines, demonstrating the feasibility of functionalizing this position acs.orgchu-lab.org. Cobalt-catalyzed enantioselective C-H alkoxylation is another strategy to produce chiral diarylmethylamines with high yields and enantioselectivities researchgate.net. These methods offer a direct route to introduce new functional groups at the benzylic carbon, leading to a diverse range of derivatives.
Enantioselective Synthesis: The synthesis of chiral diarylmethylamines is of significant interest. Catalytic asymmetric methods, such as the enantioselective hydrogenation of diarylmethanimines using iridium catalysts with chiral ligands, provide efficient access to these valuable compounds with high enantiomeric excess nih.gov. Rhodium-catalyzed asymmetric aryl transfer reactions onto imines also represent a key strategy for the synthesis of enantiopure diarylmethylamines rsc.org.
Coupling Reactions: Copper-catalyzed C-N coupling reactions are well-established methods for the formation of arylamines nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net. While often used to form the diarylmethylamine scaffold itself, these catalytic systems can also be employed to further functionalize the aromatic rings of this compound through electrophilic substitution followed by coupling, or directly if suitable directing groups are present. Iridium complexes have been shown to catalyze the coupling of secondary amines with aldehydes and alkynes to form allylamines acs.org. Rhodium catalysts are effective for intramolecular anti-Markovnikov hydroamination, a reaction that, while not directly applicable to the parent compound, showcases the utility of this metal in amine transformations nih.gov.
| Catalytic System | Transformation | Key Features |
| Palladium(II) / Chiral Ligand | Enantioselective C-H Iodination | Direct functionalization of the benzylic C-H bond. |
| Cobalt(II) / Chiral Ligand | Enantioselective C-H Alkoxylation | Desymmetrization and kinetic resolution to produce chiral amines. |
| Iridium / Chiral Ligand | Enantioselective Hydrogenation of Imines | High turnover numbers and excellent enantioselectivities. |
| Rhodium / Chiral Ligand | Asymmetric Aryl Transfer to Imines | Synthesis of enantiopure diarylmethylamines. |
| Copper / Ligand | C-N Coupling | Formation of arylamines under mild conditions. |
| Iridium Complexes | Reductive Coupling of Amines, Aldehydes, and Alkynes | Synthesis of allylamines. |
Spectroscopic and Advanced Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques that provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(3-Methylphenyl)-1-phenylmethanamine, distinct signals (resonances) are expected for each chemically non-equivalent proton. The spectrum would feature a singlet for the methyl (CH₃) group protons, typically in the range of δ 2.2-2.5 ppm. The methine (CH) proton, being adjacent to two aromatic rings and a nitrogen atom, would likely appear as a singlet further downfield. The amine (NH₂) protons would also produce a singlet, though its chemical shift can be variable and the peak may be broad. The aromatic protons on the phenyl and 3-methylphenyl rings would generate a complex series of multiplets in the aromatic region, generally between δ 7.0-7.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be anticipated for the methyl carbon, the methine carbon, and each unique aromatic carbon. The presence of two different aromatic rings would lead to a total of nine distinct aromatic carbon signals, unless there is an overlap of resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~2.3 | ~21 |
| Amine (NH₂) | Variable, broad | - |
| Methine (CH) | ~5.0 - 5.5 | ~55 - 65 |
| Aromatic (Ar-H/Ar-C) | ~7.0 - 7.5 | ~120 - 145 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.
Key expected vibrational modes include:
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ would correspond to the C-H bonds of the methyl and methine groups.
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.
N-H Bending: A broad absorption between 1550-1650 cm⁻¹ is typical for the scissoring vibration of the primary amine group.
C-N Stretching: This vibration is expected in the 1000-1250 cm⁻¹ range.
Specific experimental FTIR spectral data for this compound could not be located in the reviewed literature.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Bending (Scissoring) | 1550 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the two aromatic rings. These rings give rise to π → π* transitions, which are expected to produce strong absorption bands in the UV region, typically between 200-280 nm. The presence of the nitrogen atom with its non-bonding (n) lone pair of electrons can also allow for n → π* transitions, which are generally weaker and may appear at longer wavelengths. The exact absorption maxima (λ_max) can be influenced by the solvent environment. However, published UV-Vis absorption spectra specifically for this compound are not available in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₁₄H₁₅N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 197.12). The fragmentation pattern is crucial for structural confirmation. A characteristic fragmentation pathway for this molecule would be the α-cleavage (cleavage of the bond adjacent to the nitrogen atom). This would involve the loss of either a phenyl radical (C₆H₅•) or a tolyl radical (C₇H₇•) to form a stable iminium cation. The most prominent fragmentation would likely be the loss of the phenyl radical, leading to a significant peak in the spectrum.
Detailed experimental mass spectra and fragmentation analyses for this specific compound are not widely published.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
| Molecular Ion [M]⁺ | [C₁₄H₁₅N]⁺ | 197 | Parent molecule |
| [M - H]⁺ | [C₁₄H₁₄N]⁺ | 196 | Loss of a hydrogen atom |
| [M - C₆H₅]⁺ | [C₈H₁₀N]⁺ | 120 | α-cleavage, loss of phenyl radical |
| [M - C₇H₇]⁺ | [C₇H₈N]⁺ | 106 | α-cleavage, loss of tolyl radical |
| Tropylium ion | [C₇H₇]⁺ | 91 | From fragmentation of the tolyl group |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound would need to be grown. A search of crystallographic databases indicates that the single crystal structure of this specific compound has not been reported.
Micro-analytical Data and Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and purity. For this compound, with a molecular formula of C₁₄H₁₅N, the theoretical elemental composition can be calculated.
Table 4: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 85.23% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 7.66% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10% |
| Total | 197.281 | 100.00% |
Computational Chemistry and Theoretical Investigations of 1 3 Methylphenyl 1 Phenylmethanamine and Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely utilized to predict a variety of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. researchgate.net DFT calculations for 1-(3-Methylphenyl)-1-phenylmethanamine are typically performed using specific functionals, like B3LYP, combined with a basis set, such as 6-31G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
The first step in a theoretical investigation is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process involves calculating key bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational method used. researchgate.net The analysis provides a foundational understanding of the molecule's spatial arrangement, which influences its physical and chemical properties.
Table 1: Selected Optimized Geometrical Parameters for this compound Note: The following data is illustrative of typical results from DFT calculations and is not derived from published experimental values.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-N | 1.46 Å |
| C-H (methine) | 1.10 Å | |
| C-C (phenyl rings) | 1.39 Å | |
| Bond Angles | C-N-H | 109.5° |
| Phenyl-C-Phenyl | 112.0° | |
| Dihedral Angle | Phenyl-C-C-Phenyl | 55.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors Note: This data is a representative example of results obtained from FMO analysis.
| Parameter | Symbol | Value (eV) | Formula |
| Energy of HOMO | EHOMO | -5.85 | - |
| Energy of LUMO | ELUMO | -0.25 | - |
| Energy Gap | ΔE | 5.60 | ELUMO - EHOMO |
| Chemical Potential | μ | -3.05 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | 2.80 | (ELUMO - EHOMO) / 2 |
| Global Electrophilicity | ω | 1.66 | μ2 / (2η) |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are electron-rich or electron-poor.
Different colors on the MEP surface represent different potential values. Conventionally, red and yellow regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. researchgate.net Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. nih.gov For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as a primary site for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms of the amine group.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis helps to rationalize the stability of the molecular structure by quantifying the intramolecular charge transfer interactions.
The key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy E(2) associated with donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, significant interactions would be expected between the lone pair of the nitrogen atom (donor) and the antibonding orbitals (acceptors) of adjacent C-C and C-H bonds.
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis Note: This table presents hypothetical NBO analysis results to illustrate key intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | σ* (C-H) | 3.5 |
| LP (1) N | σ* (C-C)phenyl | 2.1 |
| σ (C-H) | σ* (C-C) | 1.8 |
| π (C=C)phenyl | π* (C=C)phenyl | 19.5 |
Electrophilicity-Based Charge Transfer (ECT) is a concept used to describe the process of charge transfer that occurs during a chemical reaction. nih.gov It helps to predict the extent of charge that a molecule can accept. The maximum charge transfer (ΔNmax) is calculated based on the chemical potential (μ) and chemical hardness (η) of the interacting species. This descriptor is particularly useful in toxicology and pharmacology for predicting the interaction between a molecule (e.g., a potential drug or toxin) and a biological system. nih.gov A higher ΔNmax value suggests a greater capacity for charge acceptance, indicating stronger electrophilic character.
Molecular Docking Studies of Amine Derivatives
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. wjarr.com This method is fundamental in drug design and discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of this compound derivatives, molecular docking studies would involve placing these compounds into the active site of a specific protein target. The simulation calculates a docking score, which estimates the binding free energy, and identifies key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.gov A lower docking score typically indicates a more favorable binding affinity. Such studies can guide the synthesis of new derivatives with improved potency and selectivity.
Table 4: Illustrative Molecular Docking Results for Amine Derivatives Note: The following data is a hypothetical representation of a docking study against a generic protein kinase active site.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Parent Compound | -7.5 | GLU-91, LEU-135 | Hydrogen Bond, Hydrophobic |
| Derivative A (4-fluoro) | -8.2 | GLU-91, LEU-135, PHE-80 | Hydrogen Bond, Hydrophobic |
| Derivative B (4-hydroxy) | -8.9 | GLU-91, ASP-145, PHE-80 | Hydrogen Bond (x2), π-π Stacking |
| Derivative C (3-chloro) | -7.9 | GLU-91, VAL-70 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations to Understand Conformational Behavior
The process of an MD simulation begins with a defined initial structure of the molecule, which is then placed within a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. nih.gov The interactions between all atoms are governed by a set of classical mechanics equations known as a force field. The simulation proceeds by calculating the forces on each atom at a given instant and then using these forces to predict the atoms' positions and velocities a short time step later. biorxiv.org Repeating this process millions of times generates a trajectory that maps the molecule's dynamic behavior.
Table 1: Key Steps in a Molecular Dynamics Simulation
| Step | Description | Purpose |
| System Setup | An initial 3D structure of the molecule is obtained. It is placed in a simulation box, often solvated with water molecules and ions to neutralize the system. | To create a realistic starting environment that mimics physiological or experimental conditions. |
| Minimization | The energy of the initial system is minimized. This process slightly adjusts atomic positions to remove any steric clashes or unfavorable geometries. | To relax the system and bring it to a low-energy starting conformation, ensuring stability for the dynamics simulation. |
| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value, while the molecule's movement is often restrained. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). | To allow the solvent to equilibrate around the molecule and to bring the entire system to the target temperature and pressure before collecting data. |
| Production Run | The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds). The positions, velocities, and energies of all atoms are saved at regular intervals. | To generate a trajectory of the molecule's natural conformational behavior over time for subsequent analysis. |
| Analysis | The saved trajectory is analyzed to calculate various properties, such as RMSD, RMSF, dihedral angles, and interaction energies. | To extract meaningful information about the molecule's flexibility, stable conformations, and dynamic properties. |
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize molecules in a crystal lattice. jmaterenvironsci.comresearchgate.net This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the sum of spherical atomic electron densities for the molecule) dominates the corresponding distribution of the pro-crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique picture of the molecule's shape within its crystalline environment.
By mapping different properties onto this surface, one can gain a comprehensive understanding of intermolecular contacts. A key property is the normalized contact distance, dnorm, which uses different colors to highlight regions of intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent contacts that are longer. nih.gov
Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis
| Interaction Type | Description | Typical Appearance on Fingerprint Plot |
| H···H | Interactions between hydrogen atoms on adjacent molecules. These are typically the most abundant contacts in organic crystals. | A large, diffuse region in the center of the plot. |
| C···H / H···C | Contacts between carbon atoms of one molecule and hydrogen atoms of another. These are indicative of C-H···π interactions or general van der Waals forces. | Appear as characteristic "wings" on either side of the H···H contacts. |
| N···H / H···N | Interactions involving a nitrogen atom and a hydrogen atom, often representing N-H···N or C-H···N hydrogen bonds. | Sharp, distinct spikes at lower di + de values, indicating close contacts. |
| C···C | Contacts between carbon atoms, which can indicate π-π stacking interactions between aromatic rings. | Often appear at the outer edges of the plot. |
Structure-Activity Relationship (SAR) Modeling and Prediction for Amine Analogues
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. zamann-pharma.com By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by using statistical methods to create a mathematical model that predicts the biological activity of new, untested compounds based on their molecular features. researchgate.net
The development of a QSAR model for analogues of this compound would involve several key steps. First, a dataset of amine analogues with experimentally measured biological activities is required. Next, for each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode a wide range of properties, from simple 1D descriptors like molecular weight to 2D descriptors that capture molecular connectivity and 3D descriptors that describe the molecule's shape and electronic properties. nih.gov
Finally, a mathematical algorithm, such as multiple linear regression or more advanced machine learning methods like artificial neural networks, is used to build a model that links the descriptors to the observed activity. nih.govresearcher.life This model can then be used to predict the activity of new analogues of this compound, helping to prioritize which compounds should be synthesized and tested, thereby accelerating the drug discovery process. zamann-pharma.com
Table 3: Hypothetical SAR Data for Amine Analogues
| Compound | R1 Group | R2 Group | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC₅₀, µM) |
| Analogue 1 | H | H | 183.26 | 2.5 | 10.5 |
| Analogue 2 | 3-CH₃ | H | 197.29 | 2.8 | 7.2 |
| Analogue 3 | 4-CH₃ | H | 197.29 | 2.8 | 8.1 |
| Analogue 4 | 3-Cl | H | 217.70 | 3.2 | 4.3 |
| Analogue 5 | H | 4-F | 201.25 | 2.7 | 9.8 |
This table presents hypothetical data for illustrative purposes. R1 and R2 represent substitution positions on the methylphenyl and phenyl rings, respectively. LogP is a measure of lipophilicity.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthetic Pathways
Chiral amines and their derivatives are fundamental in asymmetric synthesis, often serving as chiral auxiliaries or key structural motifs in the synthesis of enantiomerically pure compounds. 1-(3-Methylphenyl)-1-phenylmethanamine, possessing a chiral center at the benzylic carbon, is a valuable building block for such transformations. The distinct steric and electronic environments of the phenyl and 3-methylphenyl (m-tolyl) groups allow for stereochemical control in reactions at or near the chiral center.
In asymmetric synthesis, chiral building blocks like this compound can be utilized in several ways:
Resolution of Racemates: The amine functionality allows for the formation of diastereomeric salts with chiral acids. This is a classical and effective method for resolving racemic mixtures, where the differing solubilities of the diastereomeric salts enable their separation by fractional crystallization.
Synthesis of Chiral Ligands: The amine can be derivatized to form chiral ligands for transition metal-catalyzed asymmetric reactions. The stereochemistry of the final product is often dictated by the chiral environment created by the ligand around the metal center.
Asymmetric Induction: When incorporated into a larger molecule, the inherent chirality of the this compound moiety can influence the stereochemical outcome of subsequent reactions at other sites within the molecule.
The utility of structurally similar diarylmethanamines in asymmetric synthesis underscores the potential of this compound. For instance, derivatives of benzhydrylamine (diphenylmethanamine) are employed for chiral resolution and as building blocks in chemical synthesis.
Table 1: Potential Asymmetric Synthesis Applications
| Application | Description |
|---|---|
| Chiral Resolving Agent | Formation of diastereomeric salts with chiral acids to separate enantiomers. |
| Chiral Ligand Precursor | Derivatization to form ligands for asymmetric catalysis. |
| Stereochemical Director | Use as a chiral auxiliary to control stereoselectivity in subsequent reactions. |
Precursor for the Development of Complex Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The amine group in this compound serves as a key functional handle for the construction of various heterocyclic rings. Through cyclization reactions, this compound can be a precursor to a range of complex heterocyclic systems.
Examples of potential heterocyclic syntheses involving this compound as a precursor include:
Isoindolinones: The catalytic asymmetric synthesis of isoindolinones, a class of compounds with significant biological activity, can be achieved from diarylmethanamine derivatives. researchgate.net The reaction often involves a cascade process where the diarylmethanamine framework is incorporated into the final heterocyclic structure.
Azafluorenones: Diarylmethanamines can be precursors in the synthesis of azafluorenones, which are of interest for their photophysical properties. nih.gov
Pyridines and Quinolines: While direct synthesis from this specific amine is not widely documented, general methods for pyridine (B92270) and quinoline (B57606) synthesis often involve the condensation of amines with carbonyl compounds or other suitable precursors. The diarylmethyl group would introduce significant steric bulk and potential for chirality in the final heterocyclic product.
The reactivity of the amine group allows for its participation in various ring-forming reactions, making it a versatile starting material for the synthesis of novel heterocyclic scaffolds.
Intermediate in the Preparation of High-Value Organic Molecules for Research
The term "high-value organic molecules" in a research context often refers to compounds with specific biological activities, unique structural features, or applications as molecular probes and tools. This compound can serve as a crucial intermediate in the multi-step synthesis of such molecules.
Its role as an intermediate is exemplified in the following potential applications:
Pharmaceutical Scaffolds: The diarylmethane motif is present in numerous biologically active compounds. This amine can be a key intermediate in the synthesis of novel drug candidates. For instance, the synthesis of certain kinase inhibitors involves the coupling of various amine-containing fragments.
Molecular Probes: The introduction of fluorescent tags or other reporter groups onto the this compound scaffold can lead to the development of chiral molecular probes for studying biological systems.
Precursors to Other Chiral Building Blocks: The amine can be chemically modified to produce other valuable chiral building blocks, such as the corresponding alcohol, (3-methylphenyl)(phenyl)methanol, or other derivatives with altered reactivity.
The importance of diarylmethanamine derivatives as intermediates is well-established in the synthesis of various active pharmaceutical ingredients (APIs).
Table 2: Examples of High-Value Molecules Potentially Synthesized from this compound
| Molecule Class | Potential Application |
|---|---|
| Novel Kinase Inhibitors | Cancer therapy, inflammatory diseases |
| Chiral Molecular Probes | Bioimaging, mechanistic studies |
| Enantiopure Alcohols | Further synthetic transformations |
Potential Contributions to the Development of New Materials with Specific Properties
The unique combination of aromatic rings and a chiral center in this compound suggests its potential utility in the development of new materials with tailored optical, electronic, or mechanical properties.
Potential applications in materials science include:
Chiral Polymers: The diamine derivative of this compound could be used as a monomer in the synthesis of chiral polyamides or polyimides. The introduction of a chiral center into the polymer backbone can induce helical structures and lead to materials with unique chiroptical properties, such as circular dichroism, which are valuable for applications in optics and separations.
Organic Light-Emitting Diodes (OLEDs): Diarylamine derivatives are known to be effective charge-transporting materials in OLEDs. The specific substitution pattern and chirality of this compound could be exploited to synthesize novel materials for OLEDs with improved efficiency and performance.
Functional Dyes: The aromatic nature of the compound allows for chromophore development. Derivatization of the amine group can lead to the synthesis of new dyes with specific absorption and emission properties, potentially for use in sensors or imaging applications.
The incorporation of this chiral building block into polymeric or molecular materials provides a pathway to introduce asymmetry at the molecular level, which can translate into unique macroscopic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
